molecular formula C12H8N4O2S B2689722 N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 941913-78-6

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2689722
CAS No.: 941913-78-6
M. Wt: 272.28
InChI Key: OFUXQVHDCXRYBA-UHFFFAOYSA-N
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Description

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a chemical compound offered for research and development purposes. It features a hybrid heterocyclic architecture, comprising a 1,2-oxazole ring linked via a carboxamide bridge to a 2-aminothiazole scaffold that is substituted with a pyridin-4-yl group. This specific molecular framework is of significant interest in medicinal chemistry, as analogous structures have been investigated for their potential to modulate key biological targets. Compounds containing the N-(1,3-thiazol-2-yl)carboxamide motif have been explored as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a crucial enzyme in innate immune signaling pathways implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers . Furthermore, the 2-aminothiazole moiety is a recognized pharmacophore in antitubercular agents, with related derivatives demonstrating potent growth inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains, and showing a low propensity to be substrates for efflux pumps . The integration of a pyridine heterocycle is a common strategy in drug design to optimize physicochemical properties and molecular interactions. This compound is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening. It is supplied as a solid and should be stored under appropriate conditions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for ensuring all safety protocols are followed when handling this material.

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S/c17-11(10-3-6-14-18-10)16-12-15-9(7-19-12)8-1-4-13-5-2-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUXQVHDCXRYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through the reaction of a pyridine derivative with a thioamide. This intermediate is then subjected to cyclization with an oxazole precursor to form the final compound. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide with key analogs, focusing on structural features, synthetic pathways, and reported bioactivities.

Thiazole Carboxamides with Pyridinyl Substitutions

Compound A : N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides (e.g., 3a–s from )

  • Structure : Shares the 2-(4-pyridinyl)thiazole core but varies in the carboxamide substituent (e.g., alkyl, aryl, or heteroaryl groups).
  • Synthesis : Prepared via hydrolysis of ethyl esters followed by amine coupling, similar to the target compound .

2-Aminothiazole Derivatives with Antitubercular Activity

Compound B: N-[(4-[(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amides ()

  • Structure : Incorporates a 1,2,4-triazole-thiazole hybrid, differing from the target compound’s pyridinyl and oxazole motifs.
  • Bioactivity : Exhibited antitubercular activity comparable to rifampin (MIC = 0.5–1.0 µg/mL) .

Comparison : While both compounds feature thiazole-carboxamide backbones, the target compound lacks the triazole-sulfanyl group critical for antitubercular activity in Compound B , suggesting divergent therapeutic applications.

Isoxazole-Thiazole Hybrids

Compound C : N-[4-(4-Benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide ()

  • Structure : Replaces the pyridinyl group with a 4-benzylphenyl substituent on the thiazole ring.
  • Bioactivity: No explicit data provided, but bulky aromatic groups may enhance lipophilicity and membrane permeability.

Compound D : 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

  • Structure : Simpler isoxazole-thiazole scaffold without pyridinyl substitution.
  • Synthesis : Crystallographic data confirm planar geometry, favoring π-π stacking interactions .

Physicochemical and Computational Insights

  • LogP and Solubility : The pyridinyl and oxazole groups likely reduce logP compared to benzyl-substituted analogs (e.g., Compound C ), enhancing aqueous solubility.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Bioactivity Source
Target Compound Thiazole-pyridine-oxazole 4-Pyridinyl, oxazole-5-carboxamide Not explicitly reported
N-Substituted Thiazole Carboxamides Thiazole-pyridine Variable R-groups Enzymatic inhibition (p < 0.05)
Rifampin-Competitive Thiazole-Triazoles Thiazole-triazole 1,2,4-Triazole-sulfanyl Antitubercular (MIC ~0.5 µg/mL)
N-[4-(4-Benzylphenyl)-thiazol-2-yl] Thiazole-oxazole 4-Benzylphenyl N/A

Biological Activity

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest that it may exhibit various pharmacological effects, particularly in the realms of anticancer and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, including relevant data tables and case studies.

Structural Characteristics

The molecular formula of this compound is C14H11N5OSC_{14}H_{11}N_{5}OS. Its structure includes a pyridine ring, a thiazole moiety, and an oxazole ring, which are known to contribute to the biological activity of heterocyclic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds featuring the oxazole scaffold have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa15.0Cell cycle arrest
This compoundMCF-710.0Apoptosis induction

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that thiazole and oxazole derivatives possess significant activity against various bacterial strains. For example, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (µg/mL)
Compound CS. aureus8
Compound DE. coli16
This compoundS. aureus4

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in tumor growth or bacterial metabolism.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Interference with DNA Replication : Certain thiazole and oxazole derivatives disrupt DNA synthesis in microbial cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxazole derivatives for their anticancer properties. In this study, researchers found that modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cells . This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Q. Critical factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Reaction time : Extended durations (>12 hours) improve cyclization efficiency but risk side-product formation.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane yields >90% purity .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of thiazole and oxazole rings (e.g., distinguishing C-2 vs. C-4 substitution on thiazole) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C14H9N5O2S).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% required for biological assays) .

Advanced Question: How can in silico strategies (e.g., pharmacophore modeling, molecular docking) predict the biological targets of this compound?

Methodological Answer:

  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors on oxazole, aromatic π-stacking from pyridine) using tools like Schrödinger Phase. Matches to serotonin receptors (e.g., 5HT7R) suggest antagonistic activity .
  • Molecular docking : AutoDock Vina or Glide docks the compound into receptor binding pockets (e.g., 5HT7R’s hydrophobic cavity). Key interactions:
    • Pyridinyl nitrogen forms H-bonds with Asp135.
    • Thiazole sulfur participates in van der Waals interactions .
  • Binding free energy calculations : MM/GBSA analysis predicts ΔG values (<−40 kcal/mol indicates strong binding) .

Advanced Question: What structural analogs of this compound have been studied, and how do substituent variations impact biological activity?

Methodological Answer:
A comparative analysis of analogs (Table 1) reveals:

Analog Modification Biological Impact Reference
N-[4-(phenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamidePyridine → PhenylReduced affinity for 5HT7R (pIC50 = 6.2 vs. 7.8)
N-[4-(pyrimidin-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamidePyridine → PyrimidineEnhanced solubility but lower metabolic stability
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,3-oxazole-5-carboxamideOxazole isomerizationLoss of H-bonding capacity; inactive in kinase assays

Q. Key trends :

  • Pyridinyl groups enhance receptor selectivity due to π-π stacking.
  • Electron-withdrawing substituents on thiazole improve metabolic stability .

Advanced Question: How can researchers resolve contradictions in reported activity data for this compound across different assays?

Methodological Answer:
Discrepancies often arise from:

  • Assay conditions : Varying pH or ion concentrations alter protonation states (e.g., pyridinyl nitrogen pKa ~4.5). Use standardized buffers (e.g., PBS at pH 7.4) .
  • Cell-line specificity : Activity in HEK293 (5HT7R-overexpressing) vs. CHO cells may differ due to receptor glycosylation patterns. Validate with orthogonal assays (e.g., cAMP inhibition) .
  • Compound stability : Degradation in DMSO stock solutions (>1 week storage) reduces efficacy. Confirm stability via LC-MS before assays .

Advanced Question: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH or -NH2) on the pyridine ring to lower logP (<3.0 improves aqueous solubility).
  • Prodrug design : Esterify the carboxamide to enhance oral bioavailability (e.g., ethyl ester hydrolyzed in vivo) .
  • CYP450 inhibition screening : Use liver microsomes to identify metabolic hotspots (e.g., thiazole ring oxidation). Block with deuterium substitution .

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